molecular formula C19H19BrN2O3S B11672026 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11672026
M. Wt: 435.3 g/mol
InChI Key: JPXOMGQGEYJYOD-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a tetrahydropyrimidine ring, and a phenylethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-bromothiophene-2-carboxylic acid with 2-phenylethylamine to form the corresponding amide. This intermediate is then cyclized with urea under acidic conditions to yield the tetrahydropyrimidine ring. The final esterification step involves the reaction of the carboxylic acid group with phenylethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromothiophene moiety can interact with electron-rich sites in enzymes or receptors, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-(5-chlorothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Phenylethyl 4-(5-fluorothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Phenylethyl 4-(5-iodothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The presence of the bromine atom in the thiophene ring of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C19H19BrN2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

2-phenylethyl 6-(5-bromothiophen-2-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H19BrN2O3S/c1-12-16(18(23)25-11-10-13-6-4-3-5-7-13)17(21-19(24)22(12)2)14-8-9-15(20)26-14/h3-9,17H,10-11H2,1-2H3,(H,21,24)

InChI Key

JPXOMGQGEYJYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(S2)Br)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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